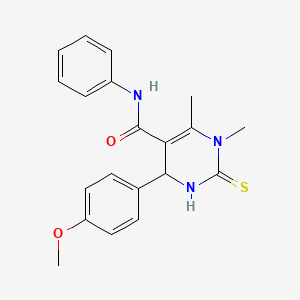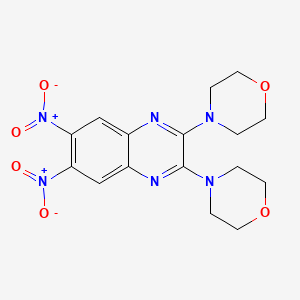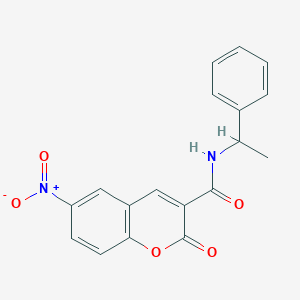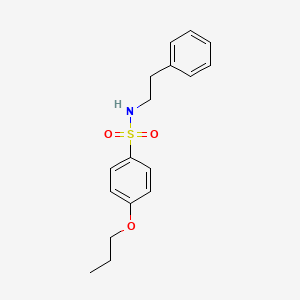
N-(4-nitrophenyl)-N'-(2-phenylethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-nitrophenyl)-N'-(2-phenylethyl)ethanediamide, commonly known as NPEE, is a chemical compound that has been widely used in scientific research. It belongs to the class of amides and is a derivative of ethylenediamine. NPEE has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and medicine.
Mécanisme D'action
The mechanism of action of NPEE involves the inhibition of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the brain. This increase in acetylcholine levels can improve cognitive function and memory. NPEE has also been found to have antioxidant properties, which can protect against oxidative stress and inflammation.
Biochemical and Physiological Effects:
NPEE has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models. It has also been found to have anti-inflammatory and antioxidant properties, which can protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
NPEE has several advantages for lab experiments, including its high purity and yield, and its potent inhibitory effect on acetylcholinesterase. However, NPEE also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of NPEE. One potential direction is the development of NPEE-based drugs for the treatment of neurological disorders such as Alzheimer's disease. Another direction is the study of NPEE's antioxidant and anti-inflammatory properties for the prevention and treatment of various diseases. Further research is also needed to determine the safety and efficacy of NPEE in humans.
Conclusion:
NPEE is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. Its unique properties, including its potent inhibitory effect on acetylcholinesterase and its antioxidant and anti-inflammatory properties, make it a potential candidate for the treatment of various diseases. However, further studies are needed to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of NPEE involves the reaction of 4-nitrophenyl isocyanate with 2-phenylethylamine in the presence of a catalyst. The resulting product is then purified by recrystallization. The yield of the reaction is typically high, and the purity of the final product can be easily controlled.
Applications De Recherche Scientifique
NPEE has been used in various scientific research studies due to its unique properties. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This property makes NPEE a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
N'-(4-nitrophenyl)-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c20-15(17-11-10-12-4-2-1-3-5-12)16(21)18-13-6-8-14(9-7-13)19(22)23/h1-9H,10-11H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXHSFGGVPWMPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)methyl({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B4963497.png)
![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4963505.png)

![benzyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate](/img/structure/B4963521.png)
![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-N,N-dimethylaniline](/img/structure/B4963527.png)

![7-chloro-4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4963547.png)
![2-({[4-(4-fluorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4963555.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-2-pyrimidinylacetamide](/img/structure/B4963566.png)
![4,4'-[1,4-piperazinediylbis(3-oxo-3,1-propanediyl)]bis(2,6-di-tert-butylphenol)](/img/structure/B4963580.png)
![3,4-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4963583.png)
![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B4963592.png)
